

The Role of MS-275 (Entinostat) in Neuronal Signaling Pathways: A Technical Guide

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Introduction

MS-275, also known as Entinostat, is a potent, class I-selective histone deacetylase (HDAC) inhibitor that has garnered significant attention for its therapeutic potential in oncology. Emerging evidence now strongly suggests a critical role for MS-275 in modulating neuronal signaling pathways, offering promising avenues for the treatment of a range of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms of MS-275 in the nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While the initial query referenced "CH 275," the preponderance of scientific literature indicates this was likely a typographical error for MS-275, the focus of this guide.

Core Mechanism of Action: Epigenetic Modulation

The primary mechanism of action of MS-275 in neurons is the inhibition of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting these enzymes, MS-275 promotes histone hyperacetylation, resulting in a more open chromatin structure that facilitates gene transcription. This epigenetic modification is the foundational step through which MS-275 exerts its diverse effects on neuronal function.



Impact on Neuronal Signaling and Function

MS-275 has been demonstrated to have a profound impact on multiple aspects of neuronal signaling and health, including synaptic plasticity, neuroprotection, and the inflammatory response.

Synaptic Plasticity and Cognitive Enhancement

MS-275 plays a significant role in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory. In a mouse model of autism spectrum disorder characterized by Shank3 deficiency, a brief, three-day treatment with MS-275 led to a sustained rescue of social preference deficits for at least eleven days.[1] This behavioral recovery was associated with the restoration of N-methyl-D-aspartate receptor (NMDAR) function and surface expression, which were diminished due to the Shank3 deficiency.[2] The underlying mechanism appears to involve the restoration of synaptic F-actin levels through the increased transcription of actin-regulating genes.[2]

Furthermore, MS-275 has been shown to reverse the plasticity of inhibitory synaptic transmission induced by general anesthetics in the developing hippocampus.[3][4] This suggests a role for MS-275 in maintaining the delicate balance of excitatory and inhibitory signaling crucial for proper neuronal network function.

Neuroprotection and Attenuation of Neuronal Damage

A substantial body of evidence supports the neuroprotective effects of MS-275 across various models of neurological injury and disease.

- Ischemic Injury: In models of ischemic stroke, MS-275 administration has been shown to reduce neuronal damage.[5][6] Interestingly, its protective effects were more pronounced in the absence of the tumor suppressor protein p53, suggesting a complex interplay with apoptotic pathways.[5][6]
- Traumatic Brain Injury (TBI): Post-injury administration of MS-275 in rats following TBI resulted in improved cognitive performance in the Morris water maze and a significant reduction in the number of degenerating neurons in the hippocampus.[7][8]



- Spinal Cord Injury (SCI): In a mouse model of SCI, Entinostat treatment improved motor function and reduced histopathological damage. This neuroprotective effect was linked to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response that can exacerbate neuronal damage.[9]
- Neurodegenerative Diseases: In a mouse model of Alzheimer's disease, oral administration
 of MS-275 ameliorated microglial activation and β-amyloid deposition, leading to improved
 social behavior.[10][11] In a rat model of Parkinson's disease, Entinostat treatment improved
 neurological function and attenuated the loss of dopaminergic neurons.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of MS-275 in the context of neuronal signaling.

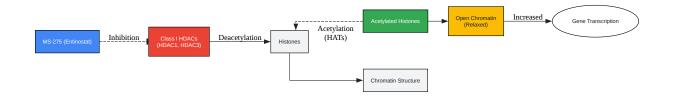


Parameter	Value	Context	Reference
HDAC Inhibition (IC50)	HDAC1: 0.46 μMHDAC2: 1.29 μMHDAC3: 1.57 μΜ	Cell-free enzyme assay	[13]
In Vivo Dosage (Rodent)	10 mg/kg	Reversal of anesthesia-induced synaptic plasticity	[4]
15 mg/kg & 45 mg/kg	Neuroprotection and cognitive improvement after TBI	[7][8]	
20 mg/kg	Neuroprotection in a Parkinson's disease model	[12]	_
Effect on Histone Acetylation	~40% increase in H3 acetylation	In vivo, following general anesthesia	[4]
Effect on NMDAR Subunits	Rescued decreased surface levels of NR1, NR2A, and NR2B	Shank3-deficient mouse model of autism	[2]
Effect on Synaptic F- actin	Restored to wild-type levels from a ~31% reduction	Shank3-deficient mouse model of autism	[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by MS-275.

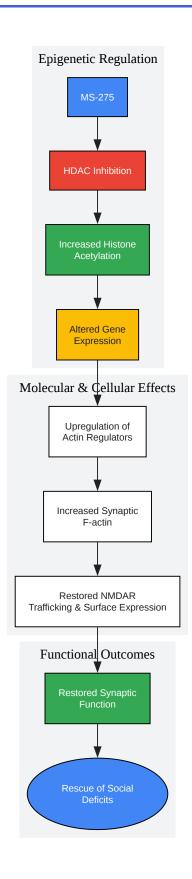




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Caption: General mechanism of MS-275 action via HDAC inhibition.

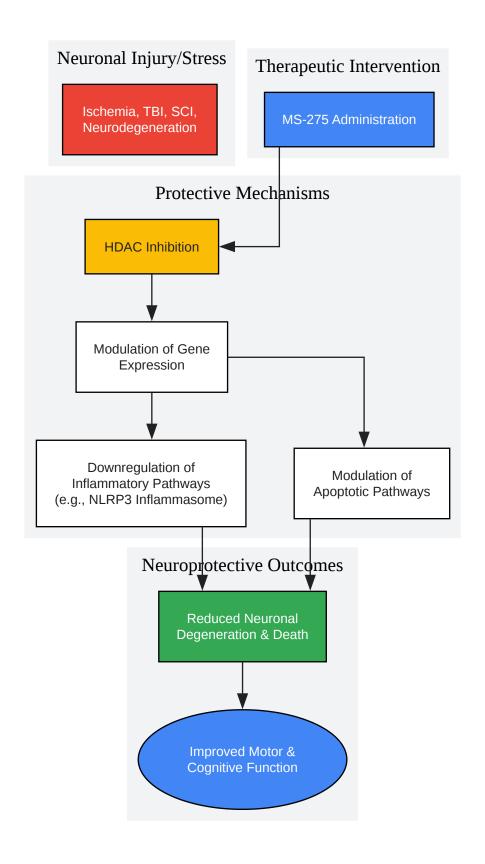




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Caption: MS-275's role in restoring synaptic plasticity.





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Caption: Experimental workflow of MS-275 in neuroprotection.



Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature on MS-275 and neuronal function.

Electrophysiology: Patch-Clamp Recordings

- Objective: To measure miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons to assess the effects of MS-275 on synaptic transmission.
- · Protocol:
 - Prepare organotypic hippocampal slice cultures from postnatal day 7 (P7) rat pups.
 - Maintain slices in culture for 7-10 days.
 - Treat slices with the experimental compounds (e.g., general anesthetic cocktail with or without 10 μM MS-275) for a specified duration (e.g., 6 hours).
 - Following treatment, transfer slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (to block action potentials) and kynurenic acid (to block excitatory transmission).
 - Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
 - Hold neurons at a specific membrane potential (e.g., -70 mV) to record mIPSCs.
 - Analyze the frequency, amplitude, and kinetics of mIPSCs using appropriate software.

Behavioral Analysis: Morris Water Maze

- Objective: To assess spatial learning and memory in rodents following traumatic brain injury and treatment with MS-275.
- Protocol:
 - Induce lateral fluid percussion TBI in adult rats.



- Administer MS-275 (e.g., 15 and 45 mg/kg, i.p.) or vehicle daily for 7 days, starting 30 minutes post-TBI.
- On days 10-14 post-TBI, conduct Morris water maze testing.
- The maze consists of a circular pool filled with opaque water with a hidden escape platform.
- During the acquisition phase (e.g., 4 trials per day for 4 days), record the latency to find the platform.
- On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of memory retention.

Molecular Biology: Chromatin Immunoprecipitation (ChIP) Assay

- Objective: To determine if MS-275 increases histone acetylation at specific gene promoters in neurons.
- Protocol:
 - Treat cultured primary neurons or dissected brain tissue (e.g., prefrontal cortex) from experimental animals with MS-275 or vehicle.
 - Crosslink protein-DNA complexes with formaldehyde.
 - Lyse the cells/tissue and sonicate to shear the chromatin into smaller fragments.
 - Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (Ac-H3).
 - Reverse the crosslinks and purify the immunoprecipitated DNA.
 - Use quantitative PCR (qPCR) with primers specific for the promoter region of the gene of interest (e.g., βPIX) to quantify the amount of enriched DNA.



 Normalize the results to input DNA to determine the relative enrichment of Ac-H3 at the target promoter.

Conclusion and Future Directions

MS-275 (Entinostat) has emerged as a promising modulator of neuronal signaling pathways with significant therapeutic potential for a variety of neurological disorders. Its ability to epigenetically regulate gene expression allows it to influence fundamental processes such as synaptic plasticity and neuronal survival. The preclinical data are compelling, demonstrating beneficial effects in models of cognitive impairment, neurotrauma, and neurodegeneration.

For drug development professionals, the existing data provide a strong rationale for further investigation of MS-275 and other class I HDAC inhibitors for neurological indications. Future research should focus on elucidating the specific downstream gene targets responsible for its neuroprotective and synaptogenic effects, optimizing dosing and treatment regimens for different neurological conditions, and ultimately translating these promising preclinical findings into clinical trials for patients with neurological disorders. The brain penetrance of MS-275 has been a subject of some debate, and further studies are warranted to fully characterize its pharmacokinetics in the central nervous system.[14] Despite this, the consistent neuroprotective effects observed in various in vivo models suggest that therapeutically relevant concentrations are being achieved in the brain.

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